A Technical Guide to the Synthetic Pathway of N-Desmethylcarboxy Terbinafine: A Key Metabolite of Terbinafine
A Technical Guide to the Synthetic Pathway of N-Desmethylcarboxy Terbinafine: A Key Metabolite of Terbinafine
An in-depth technical guide by a Senior Application Scientist
Abstract
N-Desmethylcarboxy Terbinafine is a principal metabolite of the potent antifungal agent Terbinafine. The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic, drug metabolism, and toxicology studies. While the metabolic pathways leading to its formation are subjects of ongoing research, a dedicated, scalable chemical synthesis route is essential for obtaining pure material. This guide provides a comprehensive overview of a proposed, logically derived synthetic pathway for N-Desmethylcarboxy Terbinafine, grounded in established principles of organic chemistry and drawing parallels from the known synthesis of its parent compound, Terbinafine. We will delve into the retrosynthetic analysis, detailed experimental protocols, and the critical scientific rationale behind the strategic choices in this multi-step synthesis.
Introduction: The Significance of Terbinafine and its Metabolites
Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This inhibition leads to an accumulation of squalene within the fungal cell, which is cytotoxic, and a deficiency in ergosterol, compromising the structural integrity of the cell membrane and leading to fungal cell death.[3]
Upon administration, Terbinafine is extensively metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, and CYP3A4.[3][4] This metabolic process generates a complex profile of derivatives, none of which possess the antifungal activity of the parent compound.[3] Among these derivatives, N-Desmethylcarboxy Terbinafine, identified by its IUPAC name (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid, is a significant human metabolite.[5][6][7]
The availability of pure N-Desmethylcarboxy Terbinafine is a prerequisite for:
-
Pharmacokinetic (PK) Studies: To accurately quantify its formation and elimination rates in vivo.
-
Drug-Drug Interaction (DDI) Studies: To investigate the effects of co-administered drugs on Terbinafine metabolism.
-
Toxicology Research: To assess any potential biological activity or toxicity associated with the metabolite itself, which is particularly relevant given concerns about Terbinafine-induced hepatotoxicity that may be linked to reactive metabolites.[4][8][9]
This document outlines a robust and logical synthetic strategy to produce N-Desmethylcarboxy Terbinafine, designed for reproducibility and scalability in a research or drug development setting.
Proposed Synthesis Pathway: A Retrosynthetic Approach
Given the lack of a directly published synthesis for N-Desmethylcarboxy Terbinafine, we must derive a logical pathway. A retrosynthetic analysis reveals two primary building blocks: a naphthalene-containing amine and a C8 carboxylic acid side-chain containing the characteristic (E)-en-yne motif.
The proposed forward synthesis, therefore, focuses on the strategic coupling of these two key intermediates. This approach provides superior control over stereochemistry and functional group compatibility compared to attempting a late-stage modification of the Terbinafine molecule itself.
Caption: Proposed Retrosynthetic Pathway for N-Desmethylcarboxy Terbinafine.
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient preparation of the two core building blocks.
Intermediate 1: N-(naphthalen-1-yl)methanamine
This primary amine serves as the nitrogen-donating nucleophile in the key coupling step. Its synthesis is straightforward and proceeds from commercially available starting materials. The process is analogous to syntheses of similar naphthalene methylamines described in the literature.[1]
-
Starting Material: 1-(Chloromethyl)naphthalene.
-
Reaction: Nucleophilic substitution with an excess of ammonia or a protected ammonia equivalent (e.g., potassium phthalimide in a Gabriel synthesis) to prevent over-alkylation.
-
Rationale: Using a large excess of the aminating agent kinetically favors the formation of the primary amine over the secondary amine by-product. The Gabriel synthesis provides a more controlled, albeit longer, route to the pure primary amine.
-
Purification: The resulting amine can be purified via acid-base extraction or column chromatography.
Intermediate 2: (E)-7-Bromo-2,2-dimethylhept-5-en-3-ynoic acid, Ethyl Ester
This intermediate is the most complex component, containing the carboxylic acid (as a stable ester), the alkyne, and the (E)-configured alkene. Its synthesis requires a multi-step sequence, drawing inspiration from established methods for creating the Terbinafine side-chain.[10]
-
Step A: Synthesis of Ethyl 2,2-dimethyl-3-butynoate: Start with 3,3-dimethyl-1-butyne (tert-butylacetylene). Deprotonation with a strong base like n-butyllithium followed by quenching with ethyl chloroformate will yield the desired α,α-dimethyl propargyl ester.
-
Step B: Coupling and Stereoselective Reduction: The terminal alkyne from Step A is coupled with an appropriate C3 fragment. A Sonogashira coupling with (E)-1-bromo-2-chloroethene could be employed, followed by displacement of the chloride. A more direct and stereocontrolled approach involves coupling with acrolein, followed by conversion of the resulting alcohol to a bromide.[10][11] This ensures the correct (E)-geometry of the double bond.
-
Rationale for Ester Protection: The carboxylic acid functionality is protected as an ethyl ester throughout the synthesis of the side-chain and the subsequent N-alkylation step. This is critical because a free carboxylic acid would interfere with the basic conditions of the N-alkylation and could react with organometallic reagents used in earlier steps. The ethyl ester is stable and can be easily removed in the final step.
Core Reaction and Final Deprotection
N-Alkylation: The Key Coupling Step
This step unites the two key intermediates to form the full carbon skeleton of the target molecule, albeit in its protected form.
-
Reaction: N-(naphthalen-1-yl)methanamine is reacted with the (E)-7-Bromo-2,2-dimethylhept-5-en-3-ynoic acid ethyl ester.
-
Conditions: The reaction is a standard nucleophilic substitution. It is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr by-product.[11] Heating is generally required to drive the reaction to completion.
-
Expert Insight: The choice of base is crucial. A mild, hindered base is preferred to minimize potential side reactions, such as elimination or isomerization of the double bond. Monitoring the reaction by TLC or LC-MS is essential to prevent the formation of over-alkylated quaternary ammonium salt by-products.
Final Step: Saponification (Ester Hydrolysis)
The final transformation is the deprotection of the carboxylic acid.
-
Reaction: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Conditions: Standard saponification conditions are employed, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. The reaction is usually performed at room temperature.
-
Work-up: After the reaction is complete, the mixture is acidified (e.g., with 1N HCl) to protonate the carboxylate salt, causing the final product, N-Desmethylcarboxy Terbinafine, to precipitate or be extracted into an organic solvent.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory-specific equipment and safety procedures.
Protocol 5.1: Synthesis of N-(naphthalen-1-yl)methanamine
-
To a solution of 1-(Chloromethyl)naphthalene (1.0 eq) in THF, add a saturated solution of ammonia in methanol (20 eq) in a sealed pressure vessel.
-
Heat the mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography.
Protocol 5.2: N-Alkylation and Saponification Workflow
Caption: Experimental Workflow for the Core Coupling and Final Deprotection Steps.
Data Presentation and Characterization
All intermediates and the final product must be rigorously characterized to confirm their identity and purity.
| Compound | Formula | MW ( g/mol ) | Expected Yield (%) | Purity Target (HPLC) |
| N-(naphthalen-1-yl)methanamine | C₁₁H₁₁N | 157.21 | 75-85% | >98% |
| Protected Ester Intermediate | C₂₂H₂₅NO₂ | 347.44 | 60-70% | >97% |
| N-Desmethylcarboxy Terbinafine | C₂₀H₂₁NO₂ | 307.39 [5] | 85-95% | >99% (as ref. std.) |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry of the (E)-alkene.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the acid, C≡C of the alkyne, N-H of the secondary amine).
Conclusion
This technical guide presents a well-reasoned and scientifically grounded synthetic pathway for N-Desmethylcarboxy Terbinafine. By leveraging a strategic disconnection approach and protecting group chemistry, this multi-step synthesis is designed to be robust and efficient. The production of this key metabolite as a high-purity analytical standard is indispensable for advancing our understanding of Terbinafine's metabolic fate, ensuring drug safety, and supporting further pharmaceutical development. The detailed protocols and workflow diagrams provided herein serve as a comprehensive resource for researchers and drug development professionals dedicated to this field.
References
-
Stütz, A., & Georgopapadakou, N. (1991). Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function. Journal of Medicinal Chemistry. [Link]
-
Ahirwar, B., & Jain, U. (2014). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Petranyi, G., & Stütz, A. (1984). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry. [Link]
- Paio, A., et al. (2010). Process for the synthesis of terbinafine and derivatives thereof.
- Paio, A., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof.
-
Pharmacology of Terbinafine Hydrochloride. (2025). YouTube Video. [Link]
-
Barnette, D., et al. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. [Link]
-
Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]
-
Barnette, D., et al. (2018). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Biochemical Pharmacology. [Link]
-
Barnette, D., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethylcarboxy Terbinafine. PubChem Compound Database. [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]
-
Paio, A., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof. European Patent EP 1753770 B1. [Link]
- Li, Y., et al. (2020). Synthesis method of terbinafine.
-
Kumar, P., et al. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]
- Paio, A., et al. (2007). A process for the synthesis of terbinafine and derivatives thereof.
-
Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Desmethylcarboxy Terbinafine | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-DESMETHYLCARBOXY TERBINAFINE | 99473-15-1 [chemicalbook.com]
- 7. N-Desmethylcarboxy Terbinafine | LGC Standards [lgcstandards.com]
- 8. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
